molecular formula C17H28ClNO3 B5156460 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B5156460
M. Wt: 329.9 g/mol
InChI Key: KWQPLLORDNJFBD-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a propan-2-ol backbone substituted with a 2,6-dimethylpiperidinyl group and a 3-methoxyphenoxy moiety, formulated as a hydrochloride salt (CAS: 473567-27-0). Its molecular formula is C₁₇H₂₆ClNO₃, with a molar mass of 351.85 g/mol.

Status: The compound is listed as discontinued by CymitQuimica (as of 2025), suggesting challenges in synthesis, commercial viability, or pharmacological performance .

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13-6-4-7-14(2)18(13)11-15(19)12-21-17-9-5-8-16(10-17)20-3;/h5,8-10,13-15,19H,4,6-7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPLLORDNJFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=CC(=C2)OC)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Ether Formation: The methoxyphenoxy group can be introduced via an etherification reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: May be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Receptors, enzymes, or ion channels in the central nervous system.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of ion channel function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propan-2-ol Derivatives with Piperidinyl/Morpholinyl Substituents

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride
  • Molecular Formula: C₁₆H₂₆ClNO₄
  • Molar Mass : 331.84 g/mol
  • Key Difference: Replaces the piperidinyl group with a morpholino ring. Morpholine derivatives often exhibit altered solubility and metabolic stability compared to piperidine analogs due to oxygen substitution.
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol Hydrochloride
  • Structure: Features an adamantane substituent instead of 3-methoxyphenoxy.
  • Implications : Adamantane groups enhance lipophilicity and may influence blood-brain barrier penetration .

Propan-2-ol Derivatives with Aromatic/Indolyl Substituents

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Structure: Combines an indolyloxy group with a methoxyphenoxyethylamino chain.
  • Activity: Demonstrated α₁-, α₂-, and β₁-adrenoceptor binding affinity (IC₅₀ values: 0.1–1.2 μM) and antiarrhythmic effects in preclinical models .
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol
  • Molecular Weight : 404 g/mol (m/z: [M+H]⁺ = 404) .
  • Key Difference : Benzimidazole substituent may confer enhanced π-π stacking interactions with biological targets compared to piperidinyl groups.

Pharmacologically Relevant Propan-2-ol Derivatives

Metoprolol Succinate
  • Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.
  • Activity: β₁-selective adrenoceptor antagonist; used for hypertension and angina.
  • Comparison : Lacks the piperidinyl group but shares the propan-2-ol backbone, highlighting the critical role of substituents in receptor specificity .
Nadolol Impurity F (Hydrochloride)
  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
  • Key Difference: Bulky naphthalenyloxy group may reduce metabolic clearance compared to 3-methoxyphenoxy .

Functional and Pharmacological Insights

Structural Determinants of Activity

  • Piperidinyl vs. Morpholino: Piperidine derivatives generally exhibit higher basicity (pKa ~10–11) than morpholine analogs (pKa ~7–8), influencing ionization and membrane permeability .
  • Aromatic Substituents: 3-Methoxyphenoxy groups enhance binding to adrenoceptors and serotonin receptors compared to non-substituted phenoxy groups .

Discontinuation Rationale

The discontinuation of 1-(2,6-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride may stem from:

  • Synthetic Challenges : Complex stereochemistry and purification hurdles (e.g., racemization risks in propan-2-ol derivatives) .
  • Pharmacokinetic Limitations: Potential poor oral bioavailability or rapid hepatic metabolism.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₇H₂₆ClNO₃ 351.85 2,6-Dimethylpiperidinyl, 3-methoxyphenoxy
1-(2,6-Dimethylmorpholino) Analog C₁₆H₂₆ClNO₄ 331.84 Morpholino, 3-methoxyphenoxy
Nadolol Impurity F C₁₆H₂₂ClNO₂ 295.81 tert-Butylamino, naphthalenyloxy
(2R,S)-Indolyloxy Derivative C₂₃H₂₉N₃O₅ 427.50 Indolyloxy, methoxyphenoxyethylamino

Table 2: Pharmacological Activities of Analogs

Compound Receptor Binding (IC₅₀, μM) Therapeutic Indication Source
(2R,S)-Indolyloxy Derivative α₁: 0.1; β₁: 1.2 Antiarrhythmic, Hypotensive
Metoprolol Succinate β₁: 0.01–0.1 Hypertension, Angina
Benidipine Hydrochloride Ca²⁺ Channel (IC₅₀: 0.3 nM) Hypertension

Biological Activity

1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperidine ring : Contributes to its interaction with biological receptors.
  • Methoxyphenoxy moiety : Implicated in modulating biological activity.
  • Propan-2-ol backbone : Enhances solubility and stability.

The hydrochloride form increases its aqueous solubility, making it suitable for various biological assays.

Predicted Pharmacological Effects

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have suggested that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential interactions with neurotransmitter receptors

The mechanisms through which this compound exerts its effects involve:

  • Binding to specific receptors (e.g., adrenergic receptors).
  • Modulation of enzyme activities related to inflammation and pain pathways.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study evaluating the anti-inflammatory potential of the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a promising role in treating inflammatory diseases.
  • Analgesic Activity : Research involving animal models indicated that the compound reduced pain responses significantly compared to control groups, supporting its use as an analgesic agent.
  • Neuroprotective Effects : Investigations into neuroprotective properties showed that the compound could mitigate neuronal damage in models of oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-AllylphenolContains an allyl group attached to phenolLacks piperidine structure; simpler synthesis
2-MethoxyphenolMethoxy group on phenolic ringNo allyl or piperidine; different biological profile
3-Hydroxy-N,N-diethylbenzamidePiperidine-like structureDifferent functional groups; primarily used as analgesic

The unique combination of functional groups in this compound suggests it may offer distinct therapeutic benefits not found in these similar compounds.

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